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(3-(Methoxymethyl)phenyl)hydrazine

Cat. No.: B13599999
M. Wt: 152.19 g/mol
InChI Key: UHZGTBWNPRPYEQ-UHFFFAOYSA-N
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Description

Contextual Significance within the Landscape of Substituted Arylhydrazine Chemistry

The methoxymethyl group (-CH₂OCH₃) in (3-(Methoxymethyl)phenyl)hydrazine is noteworthy for several reasons:

Electronic Effects : The ether oxygen atom is electron-donating through resonance, while the alkyl chain is weakly electron-donating by induction. This can increase the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of cyclization reactions like the Fischer indole (B1671886) synthesis. numberanalytics.com

Solubility : The ether linkage can improve the solubility of the molecule in organic solvents, which is a practical advantage in many synthetic procedures.

Potential for Modification : While generally stable, the methoxymethyl group could be subject to cleavage under specific, harsh acidic conditions, a factor that must be considered in reaction design. youtube.com

Compared to its close analogue, (3-methoxyphenyl)hydrazine (B91047), the additional methylene (B1212753) (-CH₂-) spacer in this compound insulates the ether oxygen from the aromatic ring's pi-system to a degree, altering its electronic influence. This subtle structural difference can lead to unique reactivity and makes it a distinct tool for synthetic chemists aiming to create novel molecular frameworks, such as those investigated in the development of selective prostaglandin (B15479496) receptor agonists. researchgate.net

Historical Trajectories and Key Milestones in Arylhydrazine Research Relevant to Substituted Analogues

The journey of arylhydrazine chemistry is intrinsically linked to the development of modern organic chemistry. A pivotal moment occurred in 1883 when Emil Fischer discovered that heating phenylhydrazones (formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone) in the presence of an acid catalyst yielded indoles. wikipedia.orgbyjus.com This reaction, now known as the Fischer indole synthesis , remains one of the most important and widely used methods for constructing the indole ring system, a core structure in countless pharmaceuticals and natural products. wikipedia.orgjk-sci.comname-reaction.com

Key milestones relevant to the evolution of substituted arylhydrazines include:

1883 : Emil Fischer's discovery of the indole synthesis, which immediately established arylhydrazines as critical synthetic intermediates. wikipedia.orgname-reaction.com

Early 20th Century : Expansion of the Fischer synthesis to a wide variety of substituted arylhydrazines and carbonyl compounds, demonstrating the reaction's broad scope and allowing access to a vast library of indole derivatives.

Mid-20th Century : Detailed mechanistic studies that elucidated the complex pathway of the Fischer synthesis, including the key jk-sci.comjk-sci.com-sigmatropic rearrangement step, which provided chemists with a deeper understanding of how substituents influence the reaction. byjus.com

Late 20th/Early 21st Century : The emergence of arylhydrazines in transition-metal-catalyzed cross-coupling reactions. Researchers discovered that arylhydrazines could serve as effective "aryl" donors, coupling with various partners to form C-C and C-heteroatom bonds while releasing environmentally benign nitrogen gas as the only byproduct. rsc.orgnih.gov This development repositioned arylhydrazines as versatile reagents beyond their classical use in cyclization reactions.

The synthesis of specifically substituted analogues like this compound is a direct result of this evolution, driven by the continuous need for novel building blocks to create molecules with tailored biological or material properties. google.com

Fundamental Role and Research Objectives for the Compound in Advanced Organic Synthesis

The primary role of this compound in advanced organic synthesis is as a precursor for introducing the 3-(methoxymethyl)phenyl moiety into larger, more complex molecules. Based on the established reactivity of arylhydrazines, its research objectives would be centered on its application in several key transformations:

Fischer Indole Synthesis : The most direct and predictable application is in the Fischer indole synthesis. Reacting this compound with a suitable ketone or aldehyde under acidic catalysis would produce a 6-(methoxymethyl)indole or a related isomer. The methoxymethyl group would serve as a stable, functional handle on the resulting indole core, which could be used for further modifications or to influence the molecule's biological activity. The reaction is expected to proceed via the formation of a phenylhydrazone intermediate, which then undergoes acid-catalyzed cyclization. byjus.com

Synthesis of Pyrazoles and Other Heterocycles : Arylhydrazines are common starting materials for the synthesis of pyrazoles, a class of five-membered heterocycles with significant applications in pharmaceuticals and agrochemicals. Condensation of this compound with a 1,3-dicarbonyl compound is a standard route to produce substituted pyrazoles, where the final product would bear the 3-(methoxymethyl)phenyl group on one of its nitrogen atoms.

Denitrogenative Cross-Coupling Reactions : In modern synthetic chemistry, arylhydrazines are increasingly used as arylating agents. nih.gov this compound could be employed in palladium- or copper-catalyzed reactions to transfer the 3-(methoxymethyl)phenyl group to various nucleophiles, including arenes, heteroarenes, and amines. This approach is attractive from a green chemistry perspective, as the major byproduct is simply nitrogen gas. rsc.orgnih.gov

The overarching research objective for a specialized reagent like this compound is to enable the synthesis of novel, precisely functionalized molecules that would be difficult to access through other routes. Its utility lies in its ability to introduce a specific, stable, and functionalized aromatic group into a target structure, thereby expanding the toolbox available to synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B13599999 (3-(Methoxymethyl)phenyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

[3-(methoxymethyl)phenyl]hydrazine

InChI

InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3

InChI Key

UHZGTBWNPRPYEQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)NN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 3 Methoxymethyl Phenyl Hydrazine and Analogues

Established and Conventional Synthetic Routes to Substituted Arylhydrazines

Traditional methods for the synthesis of substituted arylhydrazines, including (3-(Methoxymethyl)phenyl)hydrazine, have been well-documented and widely practiced in organic synthesis. These routes typically involve the transformation of readily available aromatic precursors.

Precursor Derivatization and Functional Group Interconversion Strategies

One of the most common and reliable methods for the synthesis of arylhydrazines is the reduction of aryldiazonium salts. This process begins with the diazotization of a primary aromatic amine, in this case, (3-(methoxymethyl)phenyl)amine. The amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then reduced to the desired hydrazine (B178648). A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a classic and effective choice. orgsyn.orgprepchem.com

The general scheme for this approach is as follows:

Diazotization: (3-(methoxymethyl)phenyl)amine is converted to its diazonium salt.

Reduction: The diazonium salt is subsequently reduced to form this compound.

A well-documented example for a structurally similar compound, (3-methoxyphenyl)hydrazine (B91047), involves cooling a solution of 3-methoxyaniline in sulfuric acid and water, followed by the slow addition of sodium nitrite. The resulting diazonium salt solution is then added to a chilled solution of stannous chloride dihydrate in concentrated hydrochloric acid to yield the target hydrazine. prepchem.com This procedure highlights the typical conditions required for this synthetic pathway.

Table 1: Conventional Synthesis of (3-methoxyphenyl)hydrazine via Diazonium Salt Reduction

StepReactantsReagentsConditionsProduct
13-MethoxyanilineSodium nitrite, Sulfuric acid, Water-5°C to 0°C3-Methoxyphenyldiazonium salt
23-Methoxyphenyldiazonium saltStannous chloride dihydrate, Hydrochloric acidChilled, then ambient temperature(3-Methoxyphenyl)hydrazine

This table is generated based on a described synthesis of a similar compound and illustrates a viable route for this compound.

Functional group interconversion also represents a viable, albeit less direct, strategy. This could involve, for example, the synthesis of a different hydrazine derivative which is then chemically modified to introduce the methoxymethyl group. However, for a relatively simple target like this compound, the direct route from the corresponding aniline (B41778) is generally more efficient.

Direct Hydrazination Protocols

Direct hydrazination involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with hydrazine. For this to be effective, the aromatic ring must be substituted with strong electron-withdrawing groups, which is not the case for the methoxymethyl substituent. Therefore, this method is less applicable for the direct synthesis of this compound from a precursor like 3-(chloromethyl)-1-methoxybenzene. However, for certain substituted arylhydrazines, this can be a straightforward process. For instance, chlorobenzenes bearing appropriate activating groups can react with hydrazine or hydrazine hydrate (B1144303) at elevated temperatures to yield the corresponding phenylhydrazines. google.com

Modern and Advanced Synthetic Techniques for Enhanced Efficiency

Recent advances in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the preparation of arylhydrazines. These modern techniques often rely on catalysis and adhere to the principles of green chemistry.

Catalytic Approaches in Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example. This method can be adapted for the synthesis of arylhydrazines by coupling an aryl halide or triflate with hydrazine or a protected hydrazine derivative. While less common than for amine synthesis, this approach offers a versatile route to a wide range of substituted arylhydrazines under relatively mild conditions. The choice of ligand on the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

Another catalytic approach is the direct catalytic asymmetric reductive amination. nih.gov This method involves the reaction of a ketone or aldehyde with a nitrogen source, such as a phenylhydrazide, in the presence of a chiral catalyst and a reducing agent. This technique is particularly valuable for the synthesis of chiral amines and could be conceptually extended to hydrazine derivatives.

Principles of Green Chemistry in Hydrazine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of hydrazine synthesis, this translates to developing methods that use less toxic reagents, generate benign byproducts, and are more atom-economical.

One such approach is the use of enzymatic reductive hydrazinations. Imine reductases (IREDs) have been shown to catalyze the reductive amination of carbonyls with hydrazines to produce substituted N-alkylhydrazines. nih.gov This biocatalytic method operates under mild conditions in aqueous media, offering a green alternative to traditional chemical reductions.

Another green strategy involves the use of safer and more environmentally friendly reducing agents. For example, in the reduction of diazonium salts, alternatives to heavy metal-based reductants are being explored.

Regioselective Synthesis of Substituted Arylhydrazines

Achieving regioselectivity is crucial when synthesizing polysubstituted arylhydrazines. In the case of this compound, the starting material, (3-(methoxymethyl)phenyl)amine, already dictates the position of the hydrazine group. However, in cases where the aromatic ring has multiple potential reaction sites, the choice of synthetic method and reaction conditions becomes critical.

For instance, in nucleophilic aromatic substitution reactions, the position of the incoming hydrazine is directed by the existing activating groups on the ring. In catalytic cross-coupling reactions, the regioselectivity is determined by the position of the halide or triflate on the aromatic precursor. The development of highly regioselective catalytic systems is an active area of research, enabling the precise synthesis of complex substituted arylhydrazines.

Table 2: Comparison of Synthetic Approaches for Substituted Arylhydrazines

MethodAdvantagesDisadvantagesApplicability to this compound
Diazonium Salt Reduction Well-established, reliable, good yieldsUse of potentially unstable diazonium salts, stoichiometric reducing agentsHighly applicable, starting from (3-(methoxymethyl)phenyl)amine
Direct Hydrazination (SNAr) Simple procedureRequires activated aryl halides, harsh conditionsNot directly applicable due to lack of strong activating groups
Catalytic C-N Coupling Mild conditions, broad scope, high functional group toleranceCatalyst cost, ligand sensitivityPotentially applicable using 3-bromo- (B131339) or 3-iodo-benzyl methyl ether
Enzymatic Reductive Hydrazination Green, mild conditions, high selectivityLimited to specific enzyme substratesConceptually applicable, would require specific enzyme development

Asymmetric Synthesis of Chiral Hydrazine Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic and medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.govnih.gov Chiral hydrazine derivatives are valuable building blocks in the synthesis of various heterocyclic compounds and pharmacologically active molecules. dicp.ac.cnacs.org The asymmetric synthesis of these hydrazines—the targeted production of a single enantiomer—can be achieved through several strategic approaches, which are broadly applicable to the synthesis of chiral analogues of this compound. nih.govresearchgate.net These methods typically involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. nih.govresearchgate.net

One prevalent strategy is the use of chiral auxiliaries . researchgate.netnih.gov In this approach, an achiral hydrazine precursor is reacted with a chiral molecule (the auxiliary) to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, creating the desired stereocenter. Following the reaction, the chiral auxiliary is cleaved from the product, ideally to be recovered and reused. researchgate.net For instance, chiral 1,2-amino alcohols and their derivatives are commonly employed as effective chiral auxiliaries in various asymmetric syntheses. nih.gov A notable example in hydrazine chemistry involves the diastereoselective alkylation of a nickel(II) complex formed between a glycine (B1666218) Schiff base and a chiral auxiliary, which is later disassembled to yield a chiral amino acid. nih.gov

Asymmetric catalysis represents a more efficient and atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. researchgate.net This field has seen significant advancements, with methods including metal-catalyzed hydrogenations and organocatalysis. nih.gov For the synthesis of chiral hydrazines, the enantioselective hydrogenation of hydrazones is a key transformation. dicp.ac.cnresearchgate.net Palladium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands like DTBM-SegPhos, have been successfully used for the asymmetric hydrogenation of a wide range of N-acylhydrazones, yielding chiral fluorinated hydrazines with high enantioselectivity (up to 94% ee). dicp.ac.cnresearchgate.net This methodology is effective for various substituted hydrazones, suggesting its potential applicability to precursors of chiral this compound derivatives. dicp.ac.cn Another approach involves the palladium/chiral nitrogenous ligand-catalyzed enantioselective addition of aryl boronic acids to maleimides, which produces chiral 3-arylsuccinimides. rsc.org

The chiral pool approach utilizes readily available, inexpensive, enantiomerically pure natural products like amino acids or sugars as starting materials. nih.govresearchgate.net For example, (R)-glycidol has been used as a starting point for the divergent synthesis of four distinct chiral diastereomers of a natural product. nih.gov In the context of hydrazine derivatives, L-prolinol, derived from the chiral pool amino acid L-proline, can be used in the synthesis of orthogonally protected L-piperazic acid, a cyclic hydrazine derivative. acs.org

These methodologies are summarized in the table below.

Asymmetric Strategy Description Key Features Potential Application
Chiral Auxiliaries A recoverable chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. researchgate.netnih.govForms diastereomeric intermediates; auxiliary is cleaved post-reaction. researchgate.netSynthesis of specific enantiomers of chiral hydrazine derivatives related to this compound.
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst generates a large quantity of an enantiopure product. researchgate.netHigh efficiency; includes metal-based catalysts (e.g., Pd, Ir, Ni) and organocatalysts. nih.govdicp.ac.cnresearchgate.netEnantioselective hydrogenation of a hydrazone precursor to yield a chiral this compound analogue.
Chiral Pool Synthesis Utilizes naturally occurring, enantiomerically pure compounds as starting materials. nih.govresearchgate.netReadily available and inexpensive starting materials (e.g., amino acids, sugars). nih.govacs.orgSynthesis of complex chiral hydrazine structures starting from a simple, naturally occurring chiral molecule.

Methodologies for Purification and Isolation in Academic Research Settings

The effective purification and isolation of target compounds are critical for ensuring the accuracy of characterization and subsequent reactions. For substituted phenylhydrazines like this compound, which may be synthesized as the free base or as a salt (e.g., hydrochloride), several standard laboratory techniques are employed. orgsyn.orggoogle.com The choice of method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities present.

Crystallization is a primary method for purifying solid phenylhydrazine (B124118) derivatives, particularly their hydrochloride salts. orgsyn.org The crude product is dissolved in a suitable solvent (e.g., water or a hexane/solvent mixture) at an elevated temperature to form a saturated solution. orgsyn.orggoogle.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities preferentially remain in the solvent. For phenylhydrazine hydrochloride, a common procedure involves dissolving the crude salt in hot water, treating with activated charcoal to remove colored impurities, filtering, and then adding concentrated hydrochloric acid to induce precipitation of pure white crystals upon cooling. orgsyn.org

Distillation is the preferred method for purifying liquid hydrazine compounds. google.com Since many hydrazines can decompose at high temperatures, vacuum distillation is often necessary to lower the boiling point and prevent thermal degradation. orgsyn.org It is crucial that the crude phenylhydrazine base is thoroughly dried before distillation, as moisture can promote foaming and decomposition, especially if traces of acid are present. orgsyn.org In some processes, the crude product is treated with an alkali metal hydroxide (B78521), such as sodium hydroxide, and heated before distillation to remove certain impurities. google.com

Extraction is frequently used during the workup of a reaction to separate the desired hydrazine from the reaction mixture. google.com Following synthesis, which is often carried out in an acidic medium, the reaction is neutralized with a base to liberate the free phenylhydrazine. google.com If the hydrazine is a liquid or is soluble in a non-polar solvent, it can be extracted from the aqueous solution using a water-immiscible organic solvent like toluene (B28343) or methylene (B1212753) chloride. google.comresearchgate.net The organic layers are then combined, dried with an agent like anhydrous sodium sulfate, and the solvent is removed by evaporation to yield the crude product, which can then be further purified by distillation or crystallization. orgsyn.orgresearchgate.net

Chromatography offers high-resolution purification and is suitable for separating complex mixtures or for isolating highly pure samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful technique for analyzing and purifying hydrazine derivatives due to its high selectivity and the variety of available stationary and mobile phases. researchgate.netnih.gov

Gas Chromatography (GC) can be used for the analysis and purification of volatile hydrazines. researchgate.net To improve analysis and prevent degradation on the column, hydrazines are often converted into more stable derivatives, such as hydrazones, prior to injection. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is a modern clean-up technique that can be highly selective. For instance, a method based on reversible covalent hydrazine chemistry (RCHC) uses a hydrazine-functionalized silica (B1680970) solid phase to capture and purify compounds with carbonyl groups, which can be adapted for purifying hydrazine reagents themselves. nih.gov

The following table summarizes common purification techniques for phenylhydrazine derivatives.

Purification Method Description Typical Application Key Considerations
Crystallization Purification of solids based on differences in solubility between the compound and impurities. orgsyn.orgPurifying solid phenylhydrazine salts (e.g., hydrochlorides). orgsyn.orgChoice of solvent is critical; activated charcoal can be used to remove colored impurities. orgsyn.org
Distillation Purification of liquids based on differences in boiling points. google.comPurifying the free base form of liquid phenylhydrazines. orgsyn.orgOften performed under vacuum to prevent thermal decomposition. orgsyn.org
Extraction Separation of a compound from a mixture by partitioning between two immiscible liquid phases. google.comIsolating the free hydrazine base from an aqueous reaction mixture into an organic solvent. google.comThe pH of the aqueous phase must be adjusted to ensure the hydrazine is in its free base form.
Chromatography Separation based on differential partitioning between a mobile phase and a stationary phase. researchgate.netHigh-purity isolation; separation of complex mixtures. researchgate.netnih.govHPLC and GC are common; derivatization may be required for GC analysis. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Phenyl Hydrazine

Intrinsic Reactivity Patterns and Electron-Density Distributions

The electronic properties of (3-(Methoxymethyl)phenyl)hydrazine are key to understanding its reactivity. The hydrazine (B178648) group is a strong activating group, donating electron density to the aromatic ring and influencing the positions of electrophilic attack. Conversely, the electron-withdrawing or -donating nature of substituents on the phenyl ring can modulate the nucleophilicity of the nitrogen centers.

The hydrazine moiety possesses two nitrogen atoms, both of which can exhibit nucleophilic character. The reactivity of these nitrogen centers is influenced by several factors, including charge, electronegativity, steric hindrance, and the solvent environment. Generally, a higher electron density on a species corresponds to increased nucleophilicity. Therefore, a negatively charged nucleophile is typically more reactive than its neutral counterpart.

In substituted arylhydrazines, the α-nitrogen (the one attached to the aryl group) and the β-nitrogen (the terminal nitrogen) display different levels of nucleophilicity. The α-nitrogen's lone pair can be delocalized into the aromatic ring, which can decrease its nucleophilicity compared to the β-nitrogen. However, substitution on the aryl ring can alter this balance. Electron-donating groups on the phenyl ring increase the electron density at the α-nitrogen, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease it.

Table 1: Factors Influencing Nucleophilicity

FactorEffect on Nucleophilicity
Charge Increases with increasing negative charge density.
Electronegativity Decreases as electronegativity of the nucleophilic atom increases.
Steric Hindrance Decreases with increasing bulkiness of the nucleophile.
Solvent Protic solvents can decrease nucleophilicity through hydrogen bonding.

Arylhydrazines are sensitive to oxidation, and this reactivity has been harnessed for various synthetic transformations. The oxidation of arylhydrazines can proceed through several mechanistic pathways, often involving the formation of reactive intermediates such as aryl radicals, aryldiazenes, and diazonium salts. The specific products formed depend on the oxidant used and the reaction conditions.

Common oxidizing agents for arylhydrazines include metal oxides (like silver oxide and mercuric oxide), iodine, and even air (molecular oxygen). For instance, the oxidation of phenylhydrazine (B124118) with silver oxide in an aromatic solvent can lead to the formation of phenyl radicals, which can then arylate the solvent. In the presence of air, arylhydrazines can undergo aerobic oxidation to generate aryldiazene intermediates, which can further oxidize to form aryl radicals.

Mechanistic studies have shown that the oxidation can be initiated by a single-electron transfer (SET) process. For example, the oxidation of phenylhydrazine can be initiated by metal cations like Cu²⁺, leading to a complex reaction cascade involving superoxide (B77818) radicals, hydrogen peroxide, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium (B1195382) ions. In some cases, the hydroiodic acid formed during iodine-catalyzed reactions can be re-oxidized by air, sustaining the catalytic cycle.

The oxidation of aryl hydrazides to their corresponding carboxylic acids has also been studied, with the reaction proceeding through an outer-sphere electron transfer mechanism.

Arylhydrazines and their derivatives can undergo reductive transformations, most notably in the context of transfer hydrogenation. In these reactions, an organic molecule serves as a hydrogen donor in the presence of a catalyst to reduce a substrate. Hydrazine and its derivatives are effective hydrogen donors in this process.

Catalytic transfer hydrogenation offers a milder alternative to traditional catalytic hydrogenation using hydrogen gas. Various catalysts, including palladium on carbon (Pd/C) and ruthenium complexes, are employed. For example, arylhydrazones have been reduced using formic acid as the hydrogen donor and Pd/C as the catalyst, leading to the formation of N-formyl derivatives of the corresponding amino compounds.

Hydrazine itself is a common hydrogen donor in transfer hydrogenation for the reduction of various functional groups. The mechanism generally involves the in-situ generation of diimide (N₂H₂) from hydrazine, which then reduces the target molecule. While specific studies on this compound as a hydrogen donor are not prevalent, the general principles of transfer hydrogenation using arylhydrazines are applicable. The efficiency of the process depends on the catalyst, the hydrogen donor, and the substrate.

Carbon-Nitrogen and Nitrogen-Nitrogen Bond Transformations

The C-N and N-N bonds in this compound are central to its chemical versatility, participating in both cleavage and formation reactions that lead to a diverse array of products.

The cleavage of the N-N bond in arylhydrazines is a synthetically useful transformation that can lead to the formation of amines. This cleavage can be achieved under both reductive and oxidative conditions.

Reductive cleavage of the N-N bond in 1,2-disubstituted hydrazines can be accomplished using various reagents, including zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia (B1221849). The choice of reducing agent is often dependent on the other functional groups present in the molecule.

Photocatalysis offers a mild method for N-N bond cleavage. For instance, using a ruthenium(II) complex as a photocatalyst and visible light in the presence of air, N,N-disubstituted hydrazines and hydrazides can be cleaved to form the corresponding secondary amines. The proposed mechanism involves the formation of a nitrogen radical cation upon oxidation of the hydrazine by the photoexcited catalyst. This intermediate then undergoes further reactions, leading to N-N bond scission.

Diboron reagents, in the presence of a Lewis base, have also been shown to effectively promote the N-N cleavage of a variety of hydrazines through a non-radical, concerted mechanism involving B-B and N-N bond cleavage. For this reaction to proceed, the presence of an aryl group on the hydrazine is crucial for stabilizing the negative charge that develops during the cleavage process.

This compound is a valuable precursor for the synthesis of new molecules through the formation of novel C-N and N-N bonds. A classic reaction involving arylhydrazines is the Fischer indole (B1671886) synthesis, where an arylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form an indole. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the indole ring system. The substituent on the phenyl ring can influence the regioselectivity of the cyclization.

Arylhydrazines can also participate in condensation reactions with carbonyl compounds to form hydrazones, which contain a C=N double bond. These reactions can often be carried out under catalyst-free conditions, especially with electron-deficient aldehydes.

Furthermore, arylhydrazines can be used in cross-coupling reactions to form new C-N bonds. For example, they can act as electrophilic partners in reactions with amines, catalyzed by systems like IBX/Cu(OAc)₂, to produce diarylamines. The electronic and steric properties of the substituents on both the amine and the arylhydrazine have been shown to have minimal impact on the reaction's efficiency.

The formation of new N-N bonds can occur in reactions such as the formation of osazones from sugars, where three molecules of phenylhydrazine react with a sugar molecule. The first molecule forms a hydrazone, the second oxidizes a hydroxyl group to a carbonyl, and the third forms another hydrazone.

Compound Names

Metal-Catalyzed Reactions Involving Arylhydrazines

Arylhydrazines have emerged as effective arylating agents in metal-catalyzed reactions, offering an alternative to traditional aryl halides and triflates. nih.govrsc.org A key advantage of using arylhydrazines is the generation of environmentally benign byproducts, primarily nitrogen and water. nih.gov

Metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon bonds. Arylhydrazines have proven to be competent coupling partners in several named reactions.

Heck Reaction: The palladium-catalyzed Heck reaction, which typically involves the coupling of an aryl halide with an olefin, can also be achieved using arylhydrazines. rsc.orgrsc.org This transformation allows for the synthesis of various styrenes with high efficiency via the activation of the C-NHNH2 bond under mild conditions. rsc.orgrsc.org For instance, the reaction of arylhydrazines with acrylates, catalyzed by palladium, proceeds in good to excellent yields for a range of substituted arylhydrazines, including those with ortho-, meta-, and para-substituents. rsc.org Notably, the reaction tolerates various functional groups, including halogens, which provides opportunities for further molecular modifications. rsc.org A nonclassical Heck reaction of arylhydrazines with allylic alcohols has also been developed, providing access to β-arylated carbonyl compounds. acs.orgresearchgate.net This palladium-catalyzed oxidative process is advantageous as it proceeds under base-free and mild, open-air conditions, releasing only nitrogen and water as byproducts. acs.org

Suzuki Coupling: The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, traditionally utilizes organoboron compounds and aryl halides. libretexts.orgyoutube.comyoutube.comyoutube.com However, arylhydrazines can serve as effective arylating agents in Suzuki-type reactions. acs.orgrsc.org The first palladium-catalyzed Suzuki cross-coupling of arylhydrazines with arylboronic acids was developed to produce biaryl compounds. acs.org This method is notable for its use of air as a green oxidant and its tolerance of both moisture and air, simplifying the experimental procedure. acs.org The reaction accommodates a wide variety of both arylhydrazines and arylboronic acids, with either electron-donating or electron-withdrawing groups. acs.org To enhance the reactivity of arylhydrazines, they can be converted to more active N'-mesyl or N'-tosyl derivatives. acs.orgrsc.org

Hiyama Coupling: While less common, the Hiyama cross-coupling, which involves the reaction of organosilanes with organic halides, has been reported with arylhydrazines. nih.gov One documented example describes the synthesis of biaryls from aryl silanes and arylhydrazines using a palladium catalyst, a fluoride (B91410) source, and a proton source. nih.gov

Sonogashira Coupling: The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, can also be performed with arylhydrazines as the aryl source. nih.gov

A summary of representative metal-catalyzed cross-coupling reactions involving arylhydrazines is presented below:

Reaction NameCatalyst/ReagentsCoupling PartnerProduct TypeRef
HeckPd(OAc)₂, bathocuproine, HOAcOlefinsArylalkenes nih.gov
HeckPd(OAc)₂Allylic Alcoholsβ-Arylated Carbonyls acs.org
SuzukiPd(OAc)₂, PPh₃, PivOHArylboronic AcidsBiaryls acs.org
HiyamaPd(PhCN)₂Cl₂, TBAF, CSAAryl SilanesBiaryls nih.gov
SonogashiraPd(OAc)₂, PPh₃, CuITerminal AlkynesArylalkynes nih.gov

Direct C-H functionalization is an increasingly important area of research, as it offers a more atom-economical approach to creating complex molecules by avoiding the pre-functionalization of starting materials. researchgate.netresearchgate.netyoutube.comnih.govuni-muenchen.desnnu.edu.cn Arylhydrazines can be utilized in these reactions, often acting as the arylating agent.

One of the early examples of direct C-H arylation using arylhydrazines involved heating the arylhydrazine in benzene (B151609) with manganese(III) acetate (B1210297) to produce biaryls in good yields. nih.gov This method was found to be tolerant of both electron-rich and electron-poor substituents on the arylhydrazine. nih.gov More recently, palladium-catalyzed C-H arylation of azoarenes with arylhydrazines has been developed, using atmospheric oxygen as the oxidant. researchgate.net In this reaction, the azo group acts as a directing group, facilitating the ortho-C-H activation of the azoarene. researchgate.net The proposed mechanism involves the formation of a palladacyclic intermediate from the azoarene and the palladium catalyst, which then reacts with an aryl radical generated from the arylhydrazine. researchgate.net

Guanidine (B92328) has also been explored as a directing group in palladium-catalyzed C-H functionalization. nih.gov This allows for the ortho-arylation of arylguanidines using unactivated arenes as the coupling partner. nih.gov The reaction is believed to proceed through a cyclopalladated intermediate formed by the chelation of the guanidine group to the palladium catalyst. nih.gov Furthermore, the N-N bond in arylhydrazines can itself serve as a directing group in some C-H activation/cyclization reactions. For instance, the reaction of 2-acetyl-1-arylhydrazines with alkynes, catalyzed by rhodium, leads to the formation of unprotected indoles through a C-H activation/cyclization pathway where the N-N bond plays a directing role. researchgate.netacs.org

Arylhydrazines can serve as precursors to arylating agents in electrophilic arylation reactions. nih.govresearchgate.netyoutube.com These reactions often proceed through the in situ generation of a more reactive electrophilic species, such as a diazonium salt, from the arylhydrazine. nih.gov The resulting electrophile can then react with a suitable nucleophile to form a new carbon-aryl bond.

Radical-Mediated and Photochemical Processes

Arylhydrazines can be precursors to aryl radicals under various conditions, including oxidative, photochemical, and electrochemical methods. nih.govacs.orgacs.orgrsc.org These highly reactive intermediates can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govrsc.org

One method for generating aryl radicals from arylhydrazines involves the use of a catalytic amount of iodine in the presence of air. nih.govacs.org The aryl radicals generated in this way can be trapped by various radical acceptors, such as 1,4-naphthoquinones, to yield arylated products. nih.govacs.org The reaction is proposed to proceed through the initial reaction of the arylhydrazine with iodine to form an intermediate that, after a series of steps including oxidation by air, generates a diazonium salt. nih.govacs.org Single electron transfer to this diazonium salt then leads to the formation of the aryl radical. nih.govacs.org

Radical arylation of anilines with arylhydrazines under simple oxidative conditions has also been reported to produce substituted 2-aminobiphenyls with high regioselectivity. nih.gov The amino group of the aniline (B41778) directs the arylation to the ortho position. nih.gov

Recent advances have focused on the use of photochemical and electrochemical strategies to generate radicals from hydrazines, providing milder and more controlled reaction conditions for subsequent coupling reactions. rsc.org

Reactions with Small Molecules (e.g., Carbon Dioxide)

The reaction of hydrazines and their derivatives with carbon dioxide has been explored for the synthesis of various compounds. rsc.orgmdpi.comgoogle.comgoogle.comresearchgate.net Liquid hydrazine and its derivatives can react with excess carbon dioxide under high pressure to form compounds where the CO₂ is chemically bonded to the hydrazine. google.comgoogle.com

In a different approach, a potassium iodide-catalyzed reaction of arylhydrazines with α-oxocarboxylic acids in the presence of carbon dioxide has been developed to synthesize 1,3,4-oxadiazol-2(3H)-ones. rsc.org This process is interesting as it can utilize the CO₂ generated from the decarboxylation of the α-oxocarboxylic acid. rsc.org

Furthermore, base-promoted coupling reactions involving CO₂, amines, and N-tosylhydrazones have been reported. mdpi.comresearchgate.net In these reactions, the amine reacts with CO₂ to form a carbamate (B1207046) salt, which is then trapped by a carbocation intermediate generated in situ from the N-tosylhydrazone, leading to the formation of carbamate esters. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms of these reactions is crucial for their optimization and further development. researchgate.netnih.govnih.gov For metal-catalyzed cross-coupling reactions, the general catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of palladium-catalyzed reactions of arylhydrazines, mechanistic studies have provided valuable insights. For example, in the palladium-catalyzed C-N coupling of hydrazine with aryl halides, kinetic studies have shown that the rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov This study also identified two catalyst resting states, an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride, which are part of interconnected catalytic cycles. nih.gov

For the palladium-catalyzed C-H arylation of azoarenes with arylhydrazines, the proposed mechanism involves the formation of a palladacyclic intermediate, which then reacts with an aryl radical generated from the arylhydrazine. researchgate.net This is followed by a reductive elimination step to give the arylated product and regenerate the palladium(II) catalyst. researchgate.net

In radical-mediated reactions, the mechanism often involves the initial formation of an aryl radical from the arylhydrazine through oxidation or photochemical activation. nih.govacs.org For instance, in the iodine-catalyzed arylation of 1,4-naphthoquinones, the proposed mechanism involves the formation of a diazonium salt intermediate from the arylhydrazine, which then undergoes a single electron transfer to generate the aryl radical. nih.govacs.org

The metabolism of arylhydrazines has also been studied, with evidence suggesting the formation of aryl radicals. acs.org These studies propose that arylhydrazines are metabolized to an arenediazonium ion, which can then be reduced to an aryl radical. acs.org This radical can then react with biological macromolecules like DNA. acs.org

Applications of 3 Methoxymethyl Phenyl Hydrazine As a Key Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The primary application of phenylhydrazine (B124118) derivatives is in the construction of heterocyclic scaffolds, which are core components of many pharmaceutical and agrochemical products.

Synthesis of Pyrazoles and Pyrazolines

The Knorr pyrazole (B372694) synthesis and related reactions are classic methods for forming pyrazole rings. dergipark.org.trorientjchem.org This typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. dergipark.org.trorganic-chemistry.org The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. dergipark.org.tr

Similarly, pyrazolines, which are partially saturated analogs of pyrazoles, can be synthesized by reacting α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. uonbi.ac.keresearchgate.net The reaction is a conjugate addition followed by cyclization. uonbi.ac.ke

General Reaction Scheme for Pyrazole Synthesis:

Reactants: Substituted Phenylhydrazine, 1,3-Diketone

Conditions: Typically acidic or basic catalysis in a suitable solvent like ethanol. dergipark.org.trorientjchem.org

Product: 1-Aryl-3,5-disubstituted pyrazole.

Access to Indole (B1671886) and Indazole Scaffolds

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus from a phenylhydrazine and an aldehyde or ketone. nih.govwikipedia.orgname-reaction.comnih.gov The reaction is catalyzed by Brønsted or Lewis acids and involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.govbyjus.com The substitution pattern on the phenylhydrazine ring dictates the substitution on the resulting indole.

Indazoles can also be synthesized from substituted phenylhydrazines through various methods, such as the reaction with 2-halobenzonitriles followed by cyclization, or from the cyclization of 2-aminobenzophenones with hydrazine derivatives. organic-chemistry.orgresearchgate.net

Table 1: General Conditions for Fischer Indole Synthesis

Parameter Description
Starting Materials Phenylhydrazine derivative, Aldehyde or Ketone
Catalyst Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) wikipedia.orgnih.gov
Key Intermediate Phenylhydrazone wikipedia.orgbyjus.com

| Mechanism Step | wikipedia.orgwikipedia.org-Sigmatropic rearrangement wikipedia.orgbyjus.com |

Formation of Triazoles and Quinazolines

Substituted 1,2,4-triazoles can be synthesized from hydrazines or hydrazides through several routes. One common method involves the reaction of a hydrazide with an imidate or by cyclizing N-acylhydrazones. chemistryjournal.netnih.gov Another approach is the reaction of hydrazines with compounds containing a C=N-N or N=C-S moiety. researchgate.net

Quinazoline synthesis can be achieved by reacting hydrazine derivatives with appropriately substituted ortho-amino benzonitriles or benzophenones. organic-chemistry.orgmdpi.com For instance, 2-chloroquinazolines can react with hydrazine to form hydrazinylquinazolines, which are precursors to triazolo[4,3-c]quinazolines. ekb.eg

Construction of Other Diverse Nitrogen-Containing Heterocycles

The reactivity of the hydrazine functional group makes it a key building block for a vast number of other nitrogen-containing heterocycles. researchgate.netmdpi.comfrontiersin.orgnih.gov These syntheses often rely on the initial formation of a hydrazone followed by a cyclization reaction, the nature of which is determined by the other functional groups present in the reacting partners. For example, reactions with β-ketoesters can lead to pyrazolones, while reactions with dicarbonyl compounds can lead to pyridazines.

Role in Target-Oriented Synthesis of Complex Organic Molecules

In the context of synthesizing complex, biologically active molecules, substituted hydrazines are crucial for introducing specific heterocyclic moieties. researchgate.net The Fischer indole synthesis, for example, is a key step in the synthesis of many tryptan-class drugs used for migraines and various alkaloids. wikipedia.org The specific substitution on the phenylhydrazine allows for precise control over the final structure and properties of the target molecule. While no specific examples utilizing (3-(Methoxymethyl)phenyl)hydrazine were found, its role would be to install a 6-(methoxymethyl)indole or related heterocyclic core into a larger molecular framework.

Reagent in Specific Functional Group Interconversions

Beyond forming heterocycles, hydrazine derivatives can be used in other transformations. The methoxymethyl (MOM) group present in this compound is a common protecting group for alcohols. fiveable.me While the primary reactivity of the molecule lies in its hydrazine portion, the presence of the MOM ether could be relevant in multi-step syntheses where its cleavage under acidic conditions might be a desired step. fiveable.me Hydrazines themselves are involved in reductions, such as the Wolff-Kishner reduction, although phenylhydrazines are less commonly used for this purpose than hydrazine hydrate (B1144303). Generally, functional group interconversions involving the direct participation of the phenylhydrazine moiety, other than in cyclizations, are less common. imperial.ac.ukresearchgate.net

Table 2: Mentioned Compound Names

Compound Name
This compound
Pyrazole
Pyrazoline
Indole
Indazole
Triazole
Quinazoline
Phenylhydrazine
Hydrazine hydrate
Pyridazine
2-chloroquinazoline
Hydrazinylquinazoline
Triazolo[4,3-c]quinazoline
2-aminobenzophenones

Theoretical and Computational Investigations of 3 Methoxymethyl Phenyl Hydrazine

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of (3-(Methoxymethyl)phenyl)hydrazine. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently utilized to achieve a balance between computational accuracy and efficiency for organic molecules. These calculations provide optimized molecular geometry and a wealth of information about the electronic properties of the molecule.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine (B178648) moiety and the phenyl ring, while the LUMO would be distributed over the aromatic system. The methoxymethyl substituent can influence the electron density distribution through inductive and resonance effects.

Another important tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxymethyl group, indicating these as sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative Quantum Chemical Descriptors for a Phenylhydrazine (B124118) Derivative (Calculated using DFT/B3LYP)

ParameterValueSignificance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-0.9 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.9 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity
Total Energy-550 a.u.Thermodynamic stability

Note: The values in this table are representative examples for a similar phenylhydrazine derivative and are intended for illustrative purposes.

Computational Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, several reactivity descriptors can be determined. These descriptors help in understanding how the molecule will interact with other reagents.

Local reactivity can be predicted using Fukui functions or by analyzing the MEP map. These methods identify the specific atoms or regions within the molecule that are most likely to participate in a chemical reaction. For this compound, the nitrogen atoms of the hydrazine group are expected to be the primary nucleophilic centers.

Computational studies can also predict the regioselectivity and stereoselectivity of reactions. By modeling the transition states of different reaction pathways, the activation energies can be calculated. The pathway with the lowest activation energy is the most kinetically favorable, thus indicating the preferred product. This is particularly useful in predicting the outcomes of reactions such as electrophilic aromatic substitution or condensation reactions involving the hydrazine moiety.

Table 2: Representative Global Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons

Note: These are standard formulas used in conceptual DFT to predict reactivity.

Conformational Analysis and Stereochemical Insights

Conformational analysis of this compound involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. The presence of the methoxymethyl and hydrazine substituents on the phenyl ring allows for several possible spatial arrangements.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the conformational landscape. By systematically rotating the dihedral angles of the key bonds (e.g., C-C-O-C of the methoxymethyl group and C-N-N of the hydrazine group), the energy of the molecule can be calculated at each step. The minima on the PES correspond to stable conformers.

The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. The most stable conformer is the one with the lowest energy, and it will be the most populated. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules, such as in biological systems.

These studies also provide stereochemical insights, detailing the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This information is essential for understanding steric effects that may influence reaction pathways and product distributions.

Computational Modeling for Elucidation of Reaction Mechanisms

Computational modeling plays a critical role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the entire reaction pathway, from reactants to products, through transition states and intermediates, a comprehensive understanding of the reaction can be achieved.

DFT calculations are commonly used to locate the structures of transition states and intermediates along a proposed reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to confirm that a calculated transition state connects the intended reactants and products.

By modeling the effects of solvents and catalysts, computational studies can also provide insights into how the reaction environment influences the mechanism and kinetics. This level of detail is often difficult to obtain through experimental methods alone, making computational modeling an indispensable tool in modern chemical research.

Advanced Analytical and Spectroscopic Methodologies for Research on Arylhydrazine Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, X-ray Crystallography)

The unambiguous determination of the molecular structure of arylhydrazines is fundamental to understanding their chemical behavior. High-resolution spectroscopic methods provide detailed information about atomic connectivity, spatial arrangement, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules in solution. numberanalytics.comresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary data on the chemical environment of hydrogen and carbon atoms, respectively. ipb.ptmdpi.com For a compound like (3-(Methoxymethyl)phenyl)hydrazine, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methoxymethyl group, the methyl (-CH₃) protons, and the hydrazine (B178648) (-NHNH₂) protons. chemicalbook.comchemicalbook.com The chemical shifts, signal integrations, and coupling patterns provide a wealth of structural information. mdpi.comnih.gov

More complex structures or those with overlapping signals in 1D spectra often necessitate the use of two-dimensional (2D) NMR techniques. numberanalytics.com These advanced experiments correlate different nuclei to reveal through-bond or through-space connectivities:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting different molecular fragments. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. diva-portal.org

While specific NMR data for this compound is not publicly available, the table below presents typical ¹H NMR chemical shift assignments for analogous arylhydrazine compounds, illustrating the type of data obtained.

Table 1: Representative ¹H NMR Data for Phenylhydrazine (B124118) Analogues This table is for illustrative purposes and shows data for related compounds.

CompoundSolventProton AssignmentChemical Shift (ppm)Reference
PhenylhydrazineCDCl₃Aromatic (ortho)~7.21 chemicalbook.com
Aromatic (meta)~6.80
Aromatic (para)~6.76
-NHNH₂~4.0
4-Methoxyphenylhydrazine hydrochlorideDMSO-d₆Aromatic7.05, 6.88 chemicalbook.com
-OCH₃3.70
-NHNH₃⁺10.1 (broad)

X-ray Crystallography: This technique provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles. nih.goveurjchem.com For arylhydrazines, X-ray crystallography can confirm the substitution pattern on the aromatic ring, elucidate the conformation of substituents, and reveal the details of intermolecular interactions, such as hydrogen bonding, which often dictate the crystal packing. eurjchem.commdpi.com For instance, crystallographic studies on N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines have detailed their molecular structures and hydrogen bonding networks. researchgate.net Analysis of phenylglycine hydrazide complexes has also been accomplished using this method. nih.gov

Chromatographic Separation and Purity Assessment Methods in Synthetic Research

In the synthesis of arylhydrazines like this compound, chromatographic methods are essential for monitoring reaction progress, isolating the target compound from byproducts and unreacted starting materials, and determining its purity. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Arylhydrazines can often be analyzed directly, but derivatization is a common strategy to enhance volatility and improve peak shape, especially for detecting trace amounts. nih.govresearchgate.net For example, hydrazine and its derivatives can be reacted with acetone (B3395972) to form the corresponding acetone azine or hydrazone, which is then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.netresearchgate.netchrom-china.com The use of polar capillary columns, such as those with a polyethylene (B3416737) glycol stationary phase, can provide good separation of nitrogen-containing compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of less volatile or thermally sensitive arylhydrazines. researchgate.net Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, is the most common mode. americanpharmaceuticalreview.comrasayanjournal.co.inresearchgate.net Method development often involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), pH, and column type to achieve the desired separation. americanpharmaceuticalreview.comresearchgate.net Detection is typically performed using a UV detector, as the aromatic ring of arylhydrazines provides a strong chromophore.

The separation of positional isomers (e.g., ortho-, meta-, para-substituted arylhydrazines) can be particularly challenging due to their similar physical properties. vurup.skresearchgate.net This requires careful selection of the HPLC or GC column and fine-tuning of the chromatographic conditions to exploit subtle differences in polarity or shape. vurup.skchromforum.org

Table 2: General Chromatographic Methods for Arylhydrazine Analysis This table summarizes typical conditions reported for the analysis of hydrazine derivatives and is not specific to this compound.

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectionApplication NotesReference
GC-MSHP-INNOWax (polyethylene glycol)HeliumMass Spectrometry (MS)Good for analyzing volatile transformation products of hydrazines in aqueous samples after extraction. mdpi.com
Headspace GC-MSVaries (e.g., polysiloxane)HeliumMass Spectrometry (MS)Used for trace analysis of hydrazine via in situ derivatization with acetone. nih.govresearchgate.net
RP-HPLCInertsil ODS-3V (C18)Buffer/Methanol GradientUV (e.g., 360 nm after derivatization)Quantification of trace hydrazine in pharmaceutical ingredients after derivatization. rasayanjournal.co.inresearchgate.net
RP-HPLCVarious C18 or Phenyl columnsAcetonitrile/Water or Methanol/WaterUVGeneral purity assessment and analysis of reaction mixtures. Column chemistry and mobile phase are key for isomer separation. americanpharmaceuticalreview.comchromforum.org

In Situ Spectroscopic Probes for Mechanistic Elucidation

Understanding the reaction mechanism—the step-by-step sequence of elementary reactions—is crucial for optimizing reaction conditions and developing new synthetic methodologies. In situ spectroscopic techniques are powerful tools for this purpose, as they allow researchers to monitor the reaction mixture directly under actual reaction conditions, providing a real-time window into the chemical transformation. nih.govyoutube.com

The application of in situ spectroscopy can help identify reactive intermediates, understand the role of catalysts, and establish structure-activity relationships. nih.govnih.gov Techniques such as Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy, Raman spectroscopy, and NMR spectroscopy are particularly valuable. nih.govnih.govrsc.org

In Situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques can detect changes in functional groups as a reaction progresses. rsc.orgrsc.org For reactions involving arylhydrazines, one could potentially monitor the disappearance of the N-H stretches of the hydrazine and the appearance of new bands corresponding to the products. youtube.com These methods are especially powerful for studying heterogeneous catalytic reactions, allowing for the observation of species adsorbed on the catalyst surface. nih.govnih.gov

In Situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer and initiating the reaction within it (e.g., by temperature change or injection of a reactant), the entire course of a reaction can be followed. nih.gov This allows for the identification and quantification of starting materials, intermediates, and products over time, providing detailed kinetic and mechanistic data. nih.gov For a reaction of this compound, in situ NMR could track the changes in the aromatic and aliphatic proton signals to elucidate the reaction pathway.

These advanced methods provide a dynamic view of chemical processes that is unattainable through the analysis of quenched reaction aliquots alone, offering profound insights into the mechanistic details of arylhydrazine chemistry. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for (3-(Methoxymethyl)phenyl)hydrazine?

The synthesis typically involves reacting 3-(methoxymethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid under controlled temperature (60–80°C). The reaction proceeds via diazotization followed by reduction, yielding the hydrazine derivative. Solvents like ethanol or methanol are used to enhance solubility, and reflux conditions ensure high purity (>90%) . Industrial-scale synthesis employs continuous flow reactors to optimize yield and reproducibility .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituents on the benzene ring and hydrazine group (e.g., methoxymethyl at δ 3.3 ppm for CH₃O and δ 4.4 ppm for CH₂O).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 167.1).
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization. Cross-referencing these methods ensures structural accuracy and purity >95% .

Q. What are common chemical reactions involving the hydrazine group in this compound?

The hydrazine moiety participates in:

  • Condensation: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocycle synthesis .
  • Oxidation: Forms azo compounds using H₂O₂ or KMnO₄, applicable in dye chemistry .
  • Reduction: Converts to amines (e.g., LiAlH₄ reduces –NH–NH₂ to –NH₂), enabling downstream functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

  • Temperature Control: Maintain 70–80°C to minimize side products (e.g., over-oxidation).
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group.
  • Catalysts: Use Cu(I) or Fe(III) to accelerate condensation reactions (yield improvement: 15–20%).
  • Scale-Up: Implement flow chemistry for consistent heat/mass transfer, achieving >85% yield at kilogram scale .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Unexpected NMR Peaks: Assign using 2D techniques (COSY, HSQC) to distinguish regioisomers.
  • Mass Spectral Ambiguity: Compare experimental m/z with computational predictions (e.g., Gaussian DFT).
  • Purity Discrepancies: Recrystallize in ethyl acetate/hexane (1:3) to remove impurities, then re-analyze via HPLC .

Design a multi-step synthesis using this compound to create a bioactive heterocycle.

  • Step 1: Condense with β-ketoester to form a hydrazone intermediate.
  • Step 2: Cyclize under acidic conditions (HCl/EtOH, reflux) to yield pyrazoline.
  • Step 3: Functionalize with electrophiles (e.g., alkyl halides) at the N2 position.
    This approach is validated for antitumor pyrazoline derivatives .

Q. How to evaluate the biological activity of derivatives against enzyme targets?

  • Enzyme Inhibition Assays: Measure IC₅₀ values using purified enzymes (e.g., COX-2) and fluorogenic substrates.
  • Molecular Docking: Model interactions with AutoDock Vina to predict binding affinities (ΔG < -8 kcal/mol indicates strong binding).
  • SAR Studies: Modify the methoxymethyl group to assess its role in potency. Derivatives with electron-withdrawing substituents show enhanced activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.